molecular formula C18H26N4O2S B5558351 3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

Cat. No.: B5558351
M. Wt: 362.5 g/mol
InChI Key: ZZZUNGSHSWQCFB-UHFFFAOYSA-N
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Description

3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine is a useful research compound. Its molecular formula is C18H26N4O2S and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.17764726 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Studies on imidazo[1,2-a]pyridines, which share a structural motif with the compound , have explored their synthesis and potential biological activities. For instance, new imidazo[1,2-a]pyridines have been synthesized with the aim of investigating their antisecretory and cytoprotective properties as antiulcer agents. Although specific compounds did not show significant antisecretory activity, several demonstrated notable cytoprotective properties, indicating their potential therapeutic applications in gastrointestinal protection (Starrett et al., 1989).

Metal-Free Synthetic Approaches

A metal-free mediated C-3 methylsulfanylation of imidazo[1,2-a]pyridines using dimethyl sulfoxide as a methylsulfanylating agent illustrates an innovative approach to functionalizing these compounds. This method highlights the versatility and efficiency of synthetic strategies that could potentially be applied to the synthesis and modification of the compound , broadening its range of applications (Chen et al., 2017).

Green Chemistry and Environmental Applications

Research into sulfonylated furans or imidazo[1,2-a]pyridines via metal-free, three-component, domino reactions demonstrates a commitment to green chemistry principles. This efficient method for preparing sulfonylated derivatives underscores the environmental benefits and functional group tolerance of such reactions, potentially relevant for environmentally friendly modifications of the compound in focus (Cui et al., 2018).

Chemical Engineering and Catalysis

The catalytic activity of sulfonic acid functional ionic liquid catalysts in the alkylation of phenol with tert-butyl alcohol (TBA) offers insights into the role of sulfonyl and related compounds in catalysis and chemical engineering processes. Such studies could inform the development of catalytic systems involving the compound , particularly in reactions requiring sulfonyl functionalities (Elavarasan et al., 2011).

Properties

IUPAC Name

3-[[2-(1-butylsulfonylpiperidin-4-yl)imidazol-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-2-3-13-25(23,24)22-10-6-17(7-11-22)18-20-9-12-21(18)15-16-5-4-8-19-14-16/h4-5,8-9,12,14,17H,2-3,6-7,10-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZUNGSHSWQCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C2=NC=CN2CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.